Lipophilicity Advantage: XLogP3 Comparison with Cyclopropyl Analog
The target compound exhibits an XLogP3 of 1.1, which is approximately 0.5 log units higher than the estimated value for the cyclopropyl ring analog 1-(1-aminocyclopropyl)-2,2-dimethylpropan-1-one (CAS 1592708-10-5), which bears one fewer methylene unit (C₈H₁₅NO, MW 141.21) . This increased lipophilicity, driven by the cyclobutane ring's additional carbon atom, positions the target compound more favorably within the optimal LogP range of 1–3 for central nervous system (CNS) drug candidates, potentially improving membrane permeability without exceeding recommended lipophilicity thresholds .
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.1, MW = 155.24 g/mol, C₉H₁₇NO |
| Comparator Or Baseline | 1-(1-Aminocyclopropyl)-2,2-dimethylpropan-1-one: MW = 141.21 g/mol, C₈H₁₅NO; XLogP3 estimated ~0.6–0.7 (one fewer methylene) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 ≈ +0.4–0.5 (estimated based on methylene increment) |
| Conditions | Computed XLogP3 values from PubChem (target) and structural inference (comparator); experimental LogP not available |
Why This Matters
For CNS-targeted programs, the target compound's LogP advantage over the cyclopropyl analog may translate into superior blood-brain barrier penetration, a critical parameter for neuroscience lead selection.
- [1] PubChem. 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one. Computed Properties: XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/1-_1-Aminocyclobutyl_-2_2-dimethylpropan-1-one View Source
- [2] van der Kolk MR, Janssen MACH, Rutjes FPJT, Blanco-Ania D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022;17:e202200020. DOI: 10.1002/cmdc.202200020. View Source
